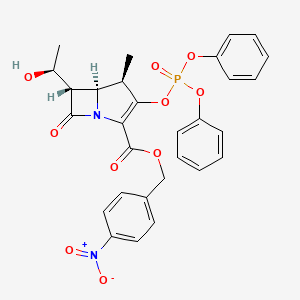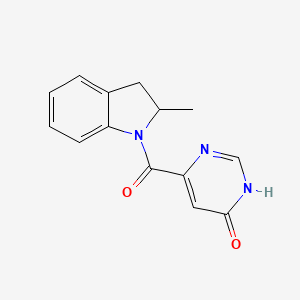![molecular formula C20H16ClFN2O5S2 B2462417 3-[(4-clorofenil){2-[(4-fluorofenil)amino]-2-oxoethyl}sulfamoil]tiofeno-2-carboxilato de metilo CAS No. 941889-30-1](/img/structure/B2462417.png)
3-[(4-clorofenil){2-[(4-fluorofenil)amino]-2-oxoethyl}sulfamoil]tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, a fluorophenylamino group, and a sulfamoyl group
Aplicaciones Científicas De Investigación
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
The compound’s effects on these pathways could lead to downstream effects on cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The compound’s interaction with its targets would likely lead to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate . These factors could include pH, temperature, and the presence of other molecules in the environment .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenylamino Group: This step involves the nucleophilic substitution reaction where the fluorophenylamino group is attached to the thiophene ring.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Comparación Con Compuestos Similares
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the thiophene ring and the nature of the functional groups attached.
- Chemical Properties: Variations in reactivity, stability, and solubility based on the substituents.
- Biological Activity: Differences in the biological activity and potential therapeutic applications due to the specific functional groups present.
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(4-fluoroanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5S2/c1-29-20(26)19-17(10-11-30-19)31(27,28)24(16-8-2-13(21)3-9-16)12-18(25)23-15-6-4-14(22)5-7-15/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXTSKAKZRKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


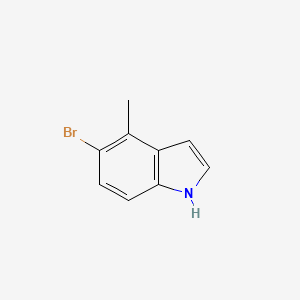

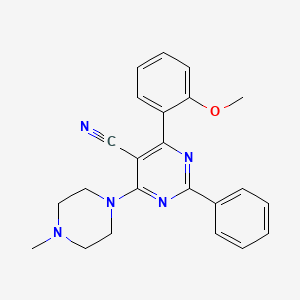
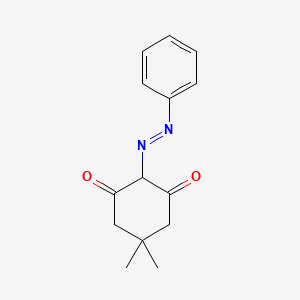
![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)
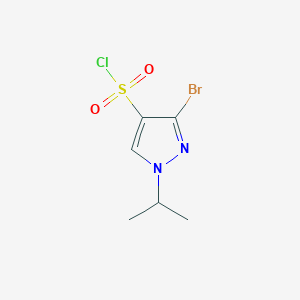
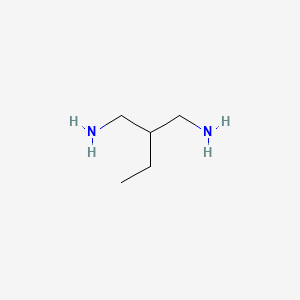
![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)
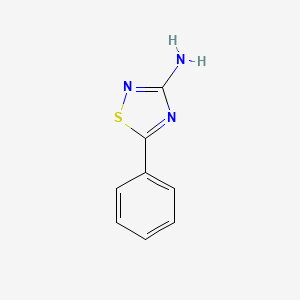
![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)
